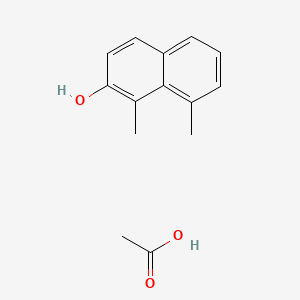
Acetic acid;1,8-dimethylnaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,8-dimethylnaphthalen-2-ol is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This particular compound is characterized by the presence of an acetic acid group and a hydroxyl group on a dimethyl-substituted naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,8-dimethylnaphthalen-2-ol typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid group onto the naphthalene ring. Subsequent methylation and hydroxylation steps can be carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
Acetic acid;1,8-dimethylnaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the acetic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or removal of hydroxyl groups.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
Acetic acid;1,8-dimethylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of acetic acid;1,8-dimethylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage.
類似化合物との比較
Similar Compounds
1,8-Dimethylnaphthalene: Lacks the acetic acid and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Naphthol: Contains a hydroxyl group but lacks the dimethyl and acetic acid substituents.
Acetic acid: A simple carboxylic acid without the aromatic naphthalene structure.
Uniqueness
Acetic acid;1,8-dimethylnaphthalen-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetic acid and hydroxyl groups on a dimethyl-substituted naphthalene ring allows for a wide range of chemical modifications and applications.
特性
CAS番号 |
64374-94-3 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
acetic acid;1,8-dimethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O.C2H4O2/c1-8-4-3-5-10-6-7-11(13)9(2)12(8)10;1-2(3)4/h3-7,13H,1-2H3;1H3,(H,3,4) |
InChIキー |
ARBHHQVBCRSDLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=CC2=CC=C1)O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


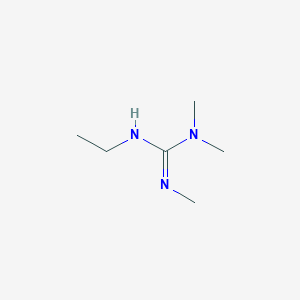

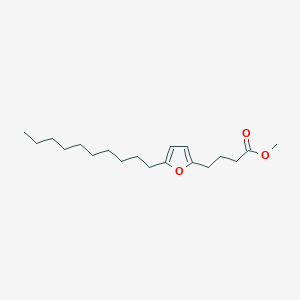

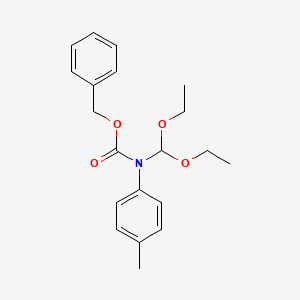





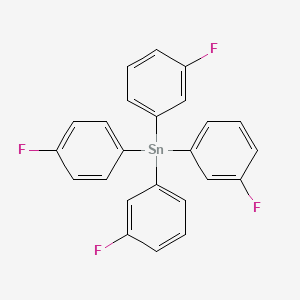
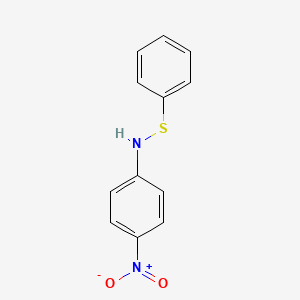

![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
